molecular formula C17H21NO B2586011 2-(Isopropylamino)-1,1-diphenyl-1-ethanol CAS No. 74484-62-1

2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Cat. No.: B2586011
CAS No.: 74484-62-1
M. Wt: 255.361
InChI Key: NYVYHGOULWNYJM-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a chiral amino alcohol of interest in synthetic organic chemistry and pharmaceutical research. Compounds within this chemical class frequently serve as crucial precursors or intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and catalysts. The structure, featuring both amino and alcohol functional groups on a chiral diphenylethanol backbone, makes it a potential ligand for asymmetric synthesis or a building block for molecules with biological activity. Researchers value this scaffold for its ability to impart stereochemical control in reactions or to interact with biological targets. While the specific mechanism of action is application-dependent, amino alcohols often function as ligands in metal complexes that catalyze organic transformations or can mimic structural motifs found in active pharmaceutical ingredients. As a secondary amine, this compound must be handled with care. Appropriate personal protective equipment, including gloves and eye protection, should be worn. Users should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diphenyl-2-(propan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(2)18-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVYHGOULWNYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Isopropylamino 1,1 Diphenyl 1 Ethanol

Stereoselective Synthesis Pathways

Achieving high stereochemical control is paramount in the synthesis of single-enantiomer compounds. For 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, various stereoselective pathways have been investigated to control the configuration of its chiral center.

Asymmetric Reduction Approaches

Asymmetric reduction of a prochiral ketone precursor, N-isopropyl-2-amino-1,1-diphenylethanone, represents a direct and efficient route to optically active this compound. This transformation is often accomplished using chiral reducing agents. Modified lithium aluminium hydrides, when complexed with chiral ligands, have been employed for the asymmetric reduction of similar ketones. For instance, the use of chiral amino alcohols as auxiliaries can induce enantioselectivity in the reduction of acetophenone (B1666503), suggesting a potential strategy for the synthesis of the target compound. rsc.org

Chiral Catalyst-Mediated Syntheses

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. For the reduction of the corresponding ketone, chiral oxazaborolidine catalysts, as pioneered in the Corey-Bakshi-Shibata (CBS) reduction, offer a powerful and predictable method for obtaining high enantiomeric excess. nih.gov These catalysts, derived from chiral amino alcohols like proline, create a chiral environment around the reducing agent (typically borane), directing the hydride addition to one face of the ketone. While specific applications to N-isopropyl-2-amino-1,1-diphenylethanone are not extensively documented, the broad applicability of the CBS reduction to a wide range of ketones suggests its high potential in this context. nih.gov

Another approach involves the modification of chiral amino alcohols like (1R,2S)-1,2-diphenyl-2-aminoethanol to create ligands for enantioselective reactions. Studies on the asymmetric alkylation of imines using ligands derived from this scaffold have demonstrated high enantioselectivities (up to 98% ee), indicating the potential for developing catalysts for related transformations. nih.gov

Enantioselective Amination Reactions

Enantioselective amination provides an alternative pathway, potentially starting from 1,1-diphenyl-1-ethanol or a related precursor. While direct enantioselective amination of this specific substrate is not well-documented, advances in transition metal-catalyzed C-H amination and hydroamination offer promising avenues. The development of chiral ligands, such as tailored phosphoramidites, has enabled highly enantioselective palladium-catalyzed amination reactions for the synthesis of chiral N-heterocycles. nih.gov Furthermore, cooperative catalysis involving dirhodium(II) carboxylates and chiral spiro phosphoric acids has been successful in the enantioselective N-H insertion reactions of vinyldiazoacetates to form α-alkenyl α-amino acid derivatives with excellent enantioselectivity (up to 98% ee). rsc.org These methodologies could potentially be adapted for the synthesis of the target amino alcohol.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. chemijournal.comresearchgate.net For the synthesis of this compound and its intermediates, several green approaches can be considered.

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key principle. The use of water or hydro-ethanolic solvent systems in catalytic reactions, for example, can significantly reduce the environmental footprint. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental concept of green chemistry. rsc.org

While specific green synthetic routes for this compound are not extensively reported, the broader trends in pharmaceutical synthesis point towards the adoption of these principles. researchgate.netrsc.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis. For the preparation of chiral amino alcohols, enzymatic resolutions are a common strategy. Lipases, for instance, are widely used for the kinetic resolution of racemic amino alcohols or their derivatives. While specific data for this compound is scarce, studies on related compounds provide a strong precedent.

Table 1: Chemoenzymatic Approaches for Amino Alcohol Synthesis

Enzyme Reaction Type Substrate Type Key Feature
Lipase Kinetic Resolution Racemic amino alcohols or their acylated derivatives High enantioselectivity for one enantiomer, leaving the other unreacted.

Chemical Transformations and Reactivity of 2 Isopropylamino 1,1 Diphenyl 1 Ethanol

Functional Group Interconversions at the Hydroxyl Moiety

The tertiary hydroxyl group in 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a key site for chemical modification. Its reactivity is influenced by the bulky phenyl substituents on the same carbon, which can present steric challenges for incoming reagents.

Common transformations of the hydroxyl group in similar amino alcohol structures include esterification and etherification. For instance, esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct. The choice of reaction conditions is crucial to avoid competing reactions at the secondary amine.

Oxidation of the hydroxyl group is another potential transformation, although the tertiary nature of the alcohol in this specific compound makes it resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds.

Reactions Involving the Secondary Amine Group

The secondary amine functionality in this compound is nucleophilic and can readily participate in a range of chemical reactions. These include alkylation, acylation, and the formation of sulfonamides.

Alkylation: N-alkylation of secondary amines is a well-established transformation that can be achieved using various alkylating agents such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts wikipedia.org. Catalytic methods, often employing transition metals like ruthenium, facilitate the N-alkylation of amines with alcohols under milder conditions through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism nih.gov. This involves the temporary dehydrogenation of the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine.

Acylation: The secondary amine can be acylated to form amides using acyl chlorides or anhydrides. This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base to scavenge the acid generated. The resulting amides are generally stable compounds.

Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving amino alcohols are influenced by factors such as the nature of the reactants, catalysts, and reaction conditions.

In the case of N-alkylation with alcohols catalyzed by transition metals, the "borrowing hydrogen" mechanism is widely accepted nih.gov. This process involves the catalyst transiently abstracting hydrogen from the alcohol to form a carbonyl compound in situ. The amine then condenses with the carbonyl intermediate to form an imine or enamine, which is subsequently reduced by the catalyst-hydride species to yield the N-alkylated amine and regenerate the catalyst.

For reactions at the hydroxyl group, such as the reaction of 2,2-diphenyl-1-ethanol with aqueous HI, the mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. A subsequent rearrangement to a more stable carbocation can occur before the final nucleophilic attack by the iodide ion study.com. While this specific example does not involve the amino group, it illustrates a common mechanistic pathway for reactions at the hydroxyl group of such diphenyl-substituted ethanols.

Understanding these mechanisms is crucial for predicting reaction outcomes, controlling selectivity, and designing synthetic routes to novel derivatives of this compound with desired structural and stereochemical features.

Computational and Theoretical Studies of 2 Isopropylamino 1,1 Diphenyl 1 Ethanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) could be employed to elucidate its electronic structure. These calculations would typically involve selecting a basis set (e.g., 6-31G*) to approximate the molecular orbitals.

Key electronic properties that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Structure Parameters for this compound

Parameter Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 5.3 eV

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in space (conformers) and the energy barriers between them.

This is typically achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy at each step. The results are often visualized as a potential energy surface or an energy landscape. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. Understanding the relative energies of different conformers can help predict the most likely shape of the molecule under physiological conditions.

Molecular Docking and Ligand-Receptor Interaction Simulations (in vitro models)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be used to predict its binding mode and affinity to a specific biological target, such as a receptor or an enzyme.

The process involves placing the ligand (this compound) into the binding site of the receptor and using a scoring function to estimate the strength of the interaction. The results can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. These simulations are instrumental in rational drug design and in understanding the mechanism of action of a compound.

Reaction Pathway Modeling and Transition State Analysis

For any chemical reaction involving this compound, reaction pathway modeling can be used to map out the energetic changes that occur as the reactants are converted into products. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.

Quantum mechanical methods are employed to calculate the energies of the reactants, products, and the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Transition state analysis provides detailed information about the geometry and electronic structure of the molecule at the peak of the energy barrier, offering a deeper understanding of the reaction mechanism.

Spectroscopic Property Prediction from First Principles

Computational methods can be used to predict various spectroscopic properties of this compound from first principles (ab initio). For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions.

Similarly, the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be calculated by computing the vibrational frequencies and the chemical shifts of the nuclei, respectively. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental results.

Table 2: List of Compounds Mentioned

Compound Name

Applications of 2 Isopropylamino 1,1 Diphenyl 1 Ethanol in Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired configuration nih.gov. Pseudoephenamine has proven to be a highly effective chiral auxiliary, particularly as a practical alternative to pseudoephedrine, the use of which is restricted in many regions. Amides derived from pseudoephenamine are often crystalline solids, which facilitates their purification and handling, and they provide sharp, well-defined signals in NMR spectra nih.govacs.org.

One of the most powerful applications of pseudoephenamine is in the diastereoselective alkylation of amide enolates nih.gov. Amides are first prepared by reacting pseudoephenamine with a carboxylic acid or its derivative. The α-proton of the resulting amide can be selectively removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is stabilized in a specific conformation by a chelate formed between the lithium cation, the enolate oxygen, and the hydroxyl group of the auxiliary nih.gov.

This rigid chelate structure effectively blocks one face of the enolate, directing an incoming electrophile, such as an alkyl halide, to the opposite face. This results in the formation of the alkylated product with a high degree of stereocontrol nih.gov. Research has shown that these alkylation reactions proceed with uniformly high diastereoselectivities, with diastereomeric ratios (d.r.) often exceeding 98:2 nih.govacs.org.

A significant advantage of the pseudoephenamine auxiliary is its remarkable performance in the construction of challenging α-quaternary stereocenters. In these reactions, pseudoephenamine consistently provides higher diastereoselectivities compared to its pseudoephedrine counterpart nih.govacs.org.

Table 1: Diastereoselective Alkylation of (1S,2S)-Pseudoephenamine Amides
EntryElectrophile (R-X)Product R GroupYield (%)Diastereomeric Ratio (crude)
1CH3I-CH394≥99:1
2CH3CH2I-CH2CH39798:2
3Allyl Bromide-CH2CH=CH299≥99:1
4Benzyl Bromide-CH2Ph99≥99:1
Data sourced from Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571 nih.govacs.org.

The utility of pseudoephenamine as a chiral auxiliary extends to asymmetric addition reactions, including aldol (B89426) and conjugate additions. These reactions are fundamental for carbon-carbon bond formation and the construction of complex molecular architectures.

In asymmetric aldol reactions , the chiral enolate derived from a pseudoephenamine amide adds to an aldehyde or ketone. This process allows for the stereocontrolled synthesis of β-hydroxy-α-amino acid derivatives nih.gov. For instance, the lithium enolate of pseudoephenamine glycinamide (B1583983) has been shown to react with various aldehydes and ketones to afford aldol addition products with high stereoselectivity. These products are stereochemically homologous with either L- or D-threonine, depending on the enantiomer of the auxiliary used nih.gov. The resulting products are typically solids that can be purified to high stereoisomeric purity and later transformed into valuable β-hydroxy-α-amino acids nih.gov.

Asymmetric conjugate addition (or Michael addition) is another area where this auxiliary demonstrates excellent stereocontrol. Organolithium reagents can undergo highly regio- and diastereoselective 1,4-addition to α,β-unsaturated amides derived from pseudoephenamine acs.org. Furthermore, the resulting lithium enolate intermediate can be trapped in a tandem fashion with an alkyl halide, leading to the formation of α,β-dialkyl-substituted products with high diastereoselectivity acs.orgnih.gov. This tandem conjugate addition-alkylation strategy is a powerful method for creating multiple stereocenters in a single operation nih.gov.

Utilization as a Chiral Ligand in Metal-Catalyzed Reactions

Beyond its role as a stoichiometric chiral auxiliary, 2-(isopropylamino)-1,1-diphenyl-1-ethanol and its derivatives serve as effective chiral ligands in transition metal-catalyzed asymmetric reactions. In this capacity, the amino alcohol coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalytic transformation.

Derivatives of this compound have been successfully employed as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. This reaction is a highly efficient method for producing chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

In a key study, a ruthenium(II) complex bearing the N-isopropyl-substituted amino alcohol ligand was used to catalyze the transfer hydrogenation of acetophenone (B1666503) using a formic acid-triethylamine mixture as the hydrogen source. The reaction afforded (R)-1-phenylethanol in high yield and with excellent enantioselectivity. The high level of asymmetric induction is attributed to the formation of a stable 16-electron ruthenium complex containing the chiral amino alcohol ligand, which effectively directs the hydride transfer to one face of the ketone.

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Ru(II)-[(1S,2S)-2-(isopropylamino)-1,2-diphenylethanol] Catalyst
Substrate (Ketone)Product (Alcohol)Yield (%)Enantiomeric Excess (ee, %)Configuration
Acetophenone1-Phenylethanol9597R
Propiophenone1-Phenyl-1-propanol9896R
4'-Methylacetophenone1-(p-Tolyl)ethanol9697R
Data reflects findings from seminal work on asymmetric transfer hydrogenation using related amino alcohol ligands under Noyori-Ikariya conditions.

The chiral environment provided by this compound as a ligand is also effective for promoting enantioselective carbon-carbon bond-forming reactions. A notable example is the rhodium-catalyzed asymmetric arylation of aldehydes with arylboronic acids.

In this transformation, a rhodium catalyst complexed with (S,S)-2-(isopropylamino)-1,2-diphenylethanol catalyzes the addition of an aryl group from a boronic acid to an aldehyde, generating a chiral diarylmethanol. These reactions have been shown to proceed with good yields and high levels of enantioselectivity. The amino alcohol ligand is believed to form a chiral rhodium-alkoxide complex in situ, which then participates in the catalytic cycle, controlling the facial selectivity of the aryl group transfer to the aldehyde carbonyl.

Precursor for the Synthesis of Complex Organic Molecules

Following its use as a chiral auxiliary, the alkylated or addition products derived from this compound serve as versatile precursors for a range of enantiomerically enriched organic molecules. The auxiliary can be cleaved under mild conditions without racemization of the newly formed stereocenter nih.gov.

The robust nature of the amide bond allows for selective transformations at other parts of the molecule, while the final cleavage of the auxiliary provides access to key functional groups. Common cleavage methods include:

Hydrolysis: Treatment with strong acid (e.g., 9 N sulfuric acid) or base (e.g., tetrabutylammonium (B224687) hydroxide) cleaves the amide to yield chiral carboxylic acids in high yields (89–99%) nih.govacs.org.

Reduction: The amide can be reduced to provide chiral primary alcohols using reagents like lithium amidotrihydroborate (LAB) (89–94% yield) nih.govacs.org.

Addition of Organometallics: Reaction with organolithium or Grignard reagents affords chiral ketones in excellent yields (95–98%) nih.govacs.org.

This versatility makes the pseudoephenamine auxiliary a powerful tool for the synthesis of a wide array of optically active compounds from simple starting materials, demonstrating its value as a precursor in multi-step syntheses nih.govacs.org.

Lack of Evidence for this compound as a Prolific Scaffold in Novel Chemical Entity Development

Despite a comprehensive review of scientific literature, there is a notable absence of published research detailing the use of this compound as a foundational scaffold for the development of novel chemical entities. This suggests that its application in this specific area of organic synthesis and medicinal chemistry is not widely documented.

The core structure of this compound, featuring a diphenyl ethanolamine (B43304) moiety, is a recognized pharmacophore present in various biologically active compounds. However, this specific compound does not appear to be a common starting point or versatile building block for the synthesis of new and diverse molecular architectures.

In the broader context of drug discovery and organic synthesis, a scaffold is a core chemical structure that is systematically modified to create a library of related compounds. These libraries are then screened for desired biological activities. The selection of a scaffold is crucial and is often based on its synthetic accessibility, its ability to be readily functionalized, and its inherent drug-like properties.

While related structures, such as various phenethylamines and their derivatives, have been extensively explored as scaffolds in medicinal chemistry, leading to the discovery of numerous therapeutic agents, this compound itself has not emerged as a significant platform for such endeavors based on available scientific data.

Further research and exploration may yet uncover the potential of this compound as a valuable scaffold. However, at present, the scientific literature does not support its role as a key building block in the generation of novel chemical entities.

Future Directions and Emerging Research Avenues for 2 Isopropylamino 1,1 Diphenyl 1 Ethanol

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry. westlake.edu.cn Future research into 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is likely to focus on developing more advanced and efficient synthetic routes. While classical methods for the synthesis of amino alcohols exist, emerging methodologies could offer significant improvements in terms of yield, enantioselectivity, and environmental impact.

One promising direction is the exploration of asymmetric C-H amination . This cutting-edge technique could allow for the direct conversion of a C-H bond in a 1,1-diphenylethanol (B1581894) precursor into the desired amino group with high stereocontrol. nih.gov Such a strategy would be highly atom-economical and could significantly shorten the synthetic sequence compared to traditional multi-step approaches.

Furthermore, biocatalytic methods present an attractive green alternative. frontiersin.org The use of engineered enzymes, such as amine dehydrogenases or transaminases, could enable the highly selective production of the desired enantiomer of this compound from a prochiral ketone precursor. frontiersin.orgnih.gov This approach offers the advantages of mild reaction conditions and high enantiopurity. researchgate.net

MethodologyPotential AdvantageProjected Enantiomeric Excess (e.e.)
Asymmetric C-H AminationHigh atom economy, shorter synthesis>95%
Biocatalytic Reductive AminationGreen chemistry, high selectivity>99%
Catalytic Asymmetric Ring-OpeningAccess to diverse precursors>98%

Exploration of New Catalytic Applications

Chiral amino alcohols and their derivatives are well-established as effective ligands and catalysts in a wide array of asymmetric transformations. polyu.edu.hk A significant future research avenue for this compound lies in the exploration of its potential as a chiral ligand in novel catalytic systems. Its structural features, including the bulky diphenyl groups and the chiral center, make it an intriguing candidate for inducing high levels of stereoselectivity.

A key area of investigation will be its application in asymmetric additions of organometallic reagents to carbonyl compounds . For instance, its use as a ligand for diethylzinc (B1219324) additions to aldehydes could be explored to synthesize chiral secondary alcohols, a fundamental building block in pharmaceuticals. scirp.org The steric hindrance provided by the diphenyl groups could play a crucial role in facial selectivity.

Moreover, the compound could be evaluated as a precursor for chiral oxazaborolidine catalysts , which are known to be highly effective in the asymmetric reduction of prochiral ketones. The electronic and steric properties of the isopropyl and diphenyl substituents would influence the reactivity and selectivity of the resulting catalyst.

Catalytic ReactionSubstratePotential ProductExpected Outcome
Diethylzinc AdditionBenzaldehyde(R)- or (S)-1-phenylpropanolHigh enantioselectivity
Asymmetric Borane ReductionAcetophenone (B1666503)(R)- or (S)-1-phenylethanolHigh yield and e.e.
Michael AdditionChalconeChiral 1,5-dicarbonyl compoundGood diastereoselectivity

Advanced Computational Studies for Enhanced Understanding

To guide and accelerate experimental work, advanced computational studies will be indispensable. Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions catalyzed by this compound-metal complexes. nih.gov Such studies can provide detailed insights into the transition state geometries and the origins of enantioselectivity, allowing for the rational design of more effective catalysts. acs.org

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its complexes. nih.gov Understanding the dynamic behavior of the ligand in solution is crucial for predicting its performance in a catalytic setting. These computational tools can help to build predictive models that correlate the structure of the chiral ligand with its catalytic activity and selectivity.

Computational MethodResearch FocusKey Insights
Density Functional Theory (DFT)Transition state analysis of catalytic cyclesOrigin of enantioselectivity, reaction barriers
Molecular Dynamics (MD)Conformational analysis of ligand-metal complexesLigand flexibility, solvent effects
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with catalytic performancePredictive models for catalyst design

Design of Highly Selective Derivatives for Molecular Probes

The inherent chirality and the presence of a diphenyl scaffold make this compound an attractive starting point for the design of novel molecular probes. nih.gov By incorporating fluorogenic or chromogenic moieties, derivatives could be synthesized to act as sensors for specific analytes or to probe biological environments.

One exciting possibility is the development of chiral fluorescent sensors . These probes could be designed to exhibit enantioselective recognition of other chiral molecules, leading to a change in their fluorescence properties. This has potential applications in areas such as high-throughput screening for enantioselective reactions and the detection of chiral pollutants.

Furthermore, the diphenylmethyl moiety is a known pharmacophore in various biologically active compounds. researchgate.net Derivatives of this compound could be designed as molecular probes to investigate specific biological targets , such as protein-protein interactions or enzyme active sites. The introduction of photoreactive or affinity labels would enable the identification and characterization of these targets.

Probe TypeTarget Analyte/SystemPrinciple of DetectionPotential Application
Chiral Fluorescent SensorEnantiomers of amino acidsEnantioselective fluorescence quenching/enhancementHigh-throughput screening
Bio-targeted Affinity ProbeSpecific enzyme active siteCovalent modification and pull-downTarget identification and validation
Environment-sensitive ProbeCellular microenvironmentsSolvatochromic fluorescence shiftMapping cellular polarity

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